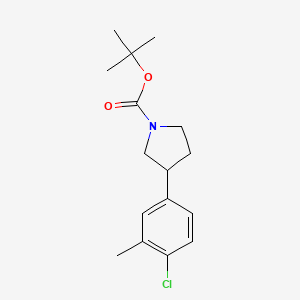![molecular formula C14H25N3O2 B8522841 ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid ethyl ester group. The final step involves the addition of the dimethylamino-ethylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
N,N-dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with different functional groups and applications.
Uniqueness
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Eigenschaften
Molekularformel |
C14H25N3O2 |
|---|---|
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H25N3O2/c1-5-19-14(18)13-11(2)10-16-12(13)6-7-15-8-9-17(3)4/h10,15-16H,5-9H2,1-4H3 |
InChI-Schlüssel |
QJEFKUVQQFVTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC=C1C)CCNCCN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)


![1-(4-Fluorobenzyl)-N-hydroxy-3-[(2-methoxyethoxy)methyl]-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide](/img/structure/B8522811.png)


![1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine](/img/structure/B8522843.png)


